

Latanoprost Acid-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Latanoprost acid-d4

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Latanoprost acid-d4**, a deuterated analog of Latanoprost acid. This document serves as a core resource, detailing its chemical properties, its role in experimental settings, and the biological pathways it helps to elucidate.

Core Data Summary

Quantitative data for **Latanoprost acid-d4** is summarized in the table below for quick reference.

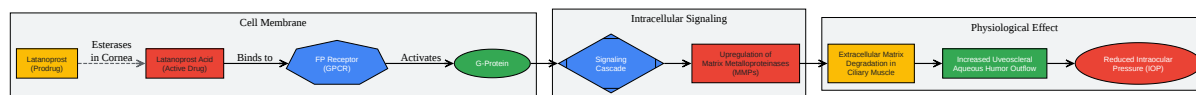
Property	Value	Citations
CAS Number	1224443-47-3	[1][2][3][4][5]
Molecular Weight	394.5 g/mol	[1][2][4]
Molecular Formula	C ₂₃ H ₃₀ D ₄ O ₅	[1][2][3][4]

Mechanism of Action and Signaling Pathway

Latanoprost is a prostaglandin F_{2α} analogue that acts as a prodrug.[6] In the eye, it is hydrolyzed by esterases in the cornea to its biologically active form, Latanoprost acid.[2][6] Latanoprost acid is a selective agonist of the prostaglandin F (FP) receptor.[2][5][7]

The primary mechanism of action of Latanoprost acid involves increasing the outflow of aqueous humor from the eye, which in turn reduces intraocular pressure (IOP).[1][4][8] This is a critical therapeutic effect in the treatment of glaucoma and ocular hypertension.[1][4][8] The main route for this increased outflow is the uveoscleral pathway.[1][5]

Upon binding to the FP receptor, a G-protein-coupled receptor, Latanoprost acid initiates a signaling cascade.[7] This signaling leads to the remodeling of the extracellular matrix in the ciliary muscle and sclera.[5] A key part of this process is the upregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix components like collagen.[7] This degradation increases the spaces between ciliary muscle bundles, facilitating the drainage of aqueous humor and thereby lowering IOP.[5][7]



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Figure 1: Latanoprost Acid Signaling Pathway.

Experimental Protocols: Quantification of Latanoprost Acid

Latanoprost acid-d4 is primarily used as an internal standard for the quantification of Latanoprost acid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] The use of a stable isotope-labeled internal standard like **Latanoprost acid-d4** is crucial for accurate and precise quantification, as it compensates for variability during sample preparation and analysis.

Sample Preparation from Aqueous Humor

A common protocol for the extraction of Latanoprost acid from aqueous humor involves protein precipitation.^[9]

- To a 100 μ L aliquot of aqueous humor, add a fixed amount of **Latanoprost acid-d4** solution (internal standard).
- Add 80 μ L of methanol to precipitate proteins.
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- The supernatant, containing Latanoprost acid and the internal standard, is then collected for LC-MS/MS analysis.^[11]

Sample Preparation from Ciliary Body

For tissue samples like the ciliary body, a liquid-liquid extraction is typically employed.^[9]

- Homogenize the ciliary body tissue sample.
- Spike the homogenate with a known amount of **Latanoprost acid-d4**.
- Perform a liquid-liquid extraction using a mixture of ethyl acetate and isopropanol (e.g., 60:40 v/v).^[9]
- After vortexing and centrifugation, the organic layer is separated.
- The organic solvent is then evaporated, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.^[9]

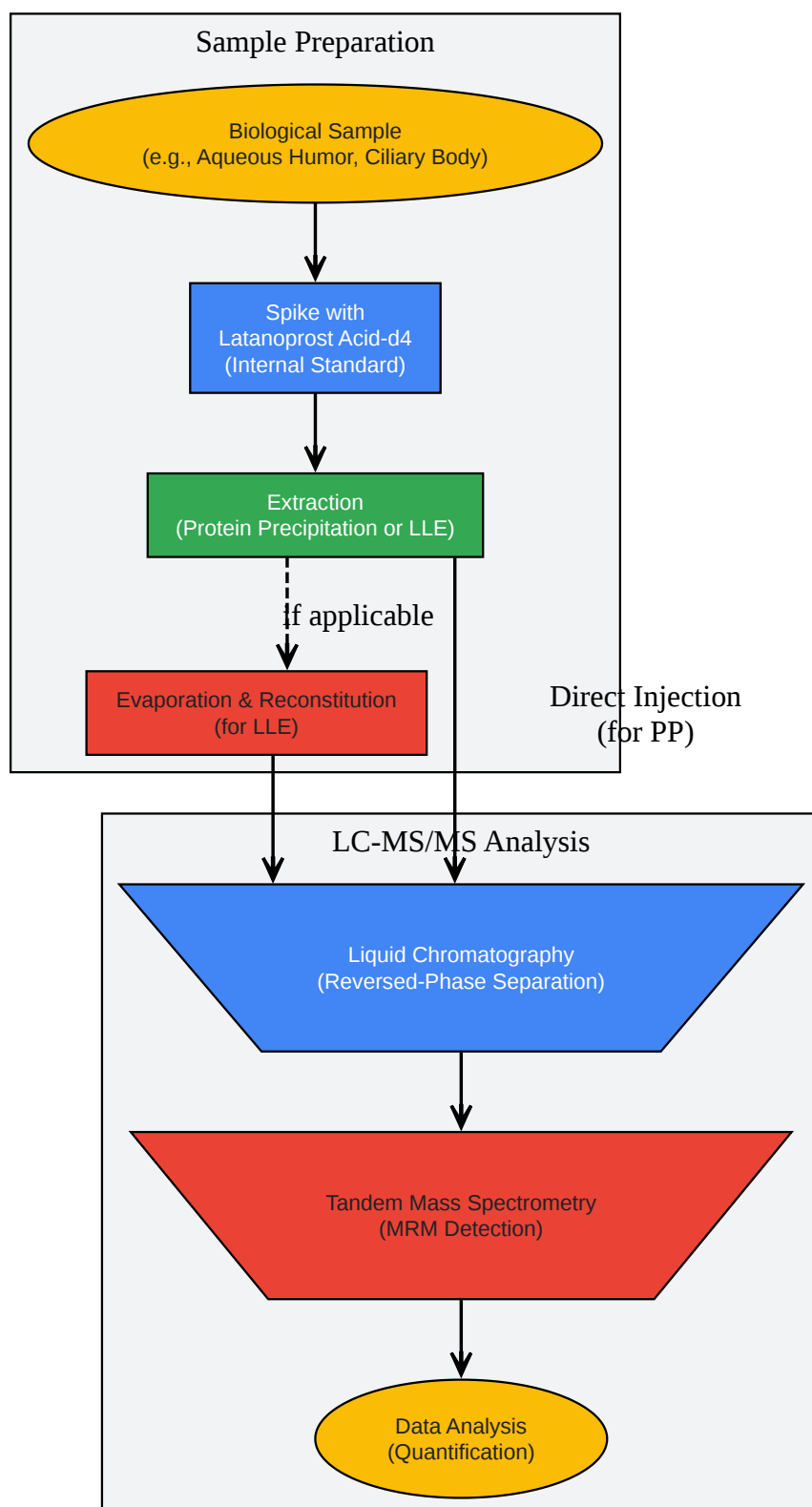
LC-MS/MS Analysis

The following is a general example of LC-MS/MS conditions for the analysis of Latanoprost acid.

- Chromatographic Column: A reversed-phase column, such as a C8 or C18, is typically used for separation.^{[9][10]}

- Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid or ammonium acetate) is common.
[\[10\]](#)[\[12\]](#)[\[13\]](#)
- Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is frequently used.[\[9\]](#)[\[10\]](#)
- Detection: The analysis is performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Latanoprost acid and **Latanoprost acid-d4** are monitored for quantification.[\[9\]](#)

This experimental workflow is depicted in the diagram below.



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Figure 2: Latanoprost Acid Quantification Workflow.

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